Onitisin 2'-O-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of glycosides, like Onitisin 2'-O-glucoside, often involves glycosylation reactions. Nickel-catalyzed stereoselective glycosylation with C(2)-N-substituted benzylidene D-glucosamine and galactosamine trichloroacetimidates has been shown to form 1,2-cis-2-amino glycosides with high yields and excellent levels of α-selectivity. This method requires only a substoichiometric amount of nickel and operates at 25 °C, highlighting a novel approach to glycoconjugate synthesis with broad applicability (Mensah, Yu, & Nguyen, 2010).

Molecular Structure Analysis

The structural diversity and identification of glucosides, including Onitisin 2'-O-glucoside, have been thoroughly explored. Glucosinolates, a related group of compounds, share a core structure that is well-defined, characterized by an S-β-d-glucopyrano unit anomerically connected to various functional groups, indicating the complex structural diversity present in glucoside compounds (Blažević et al., 2019).

Chemical Reactions and Properties

Glucosides undergo various chemical reactions, including enzymatic hydrolysis, which can yield a variety of hydrolysis products with significant biological activities. The synthesis and study of glucosides have revealed insights into their ability to engage in diverse chemical reactions, reflecting their functional versatility in both synthetic and natural contexts (Nomura et al., 2010).

Physical Properties Analysis

The physical properties of glucosides like Onitisin 2'-O-glucoside are influenced by their molecular structure. Studies on glucansucrases, enzymes that catalyze the synthesis of glucans from sucrose, have provided insights into the physical behavior of glucosides, including solubility and stability, which are critical for their biological functions and applications in synthesis (Monchois, Willemot, & Monsan, 1999).

Chemical Properties Analysis

The chemical properties of glucosides, including Onitisin 2'-O-glucoside, are central to their biological activities and applications. The mechanism of action of glucansucrases, for instance, elucidates how glucosides can be synthesized and modified, highlighting the chemical reactivity and functional potential of these compounds (Monchois, Willemot, & Monsan, 1999).

科学的研究の応用

Neuroprotective Effects

- Gastrodin, a phenolic glucoside, has demonstrated neuroprotective effects against cerebral ischemic injury in rats, suggesting its potential application in treating neurological disorders such as stroke and dementia (Xianghui Zeng et al., 2006).

Diabetes Management

- Compounds like genistein 5-O-β-glucopyranoside have shown remarkable α-glucosidase inhibitor activity, indicating their potential in managing type 2 diabetes mellitus by regulating postprandial blood glucose levels (D. Şöhretoğlu et al., 2017).

Enzyme Inhibition and Antioxidant Properties

- Sesquiterpene glucosides such as onitioside A and dennstoside B, isolated from Dennstaedtia scabra, have been discovered, which may have implications for their antioxidant and enzyme inhibitory activities, suggesting a potential role in medicinal chemistry (Ming-Ming Li et al., 2009).

Potential Applications in Cardiac and Metabolic Disorders

- The discovery and clinical development of incretin-based therapies, including glucagon-like peptide-1 (GLP-1) receptor agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors, highlight the therapeutic potential of glucoside compounds in treating conditions such as type 2 diabetes and its complications (D. Drucker & M. Nauck, 2006).

Safety and Hazards

特性

IUPAC Name |

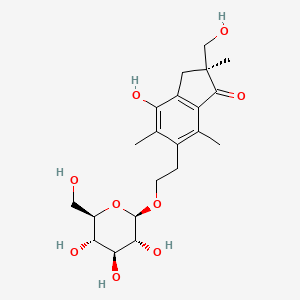

(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3/t13-,16-,17+,18-,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKURBWNBQWBGM-VXYBAJBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Onitisin 2'-O-glucoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。